molecular formula C20H25N3O4 B2393456 3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-96-6

3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2393456
CAS No.: 1021251-96-6
M. Wt: 371.437
InChI Key: JASKRQVEYBXWEL-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallography

The compound 3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and its derivatives, have been explored for their unique structural characteristics in crystallography. For instance, two new compounds with similar structural motifs have been designed and generated, showcasing their crystal structures which form three-dimensional network structures via intra- and intermolecular hydrogen bonds (Zeng, Wang, & Jiang, 2018). Additionally, the synthesis and crystal structures of two new oxaspirocyclic compounds were determined, highlighting the importance of C–H···O hydrogen bonds and π···π stacking interactions in their lattice structures (Jiang & Zeng, 2016).

Antimicrobial Applications

A novel approach has been explored using derivatives of this compound for antimicrobial and detoxification applications. Specifically, an N-halamine precursor was synthesized and bonded onto cotton fabrics, demonstrating the biocidal test results against Staphylococcus aureus and Escherichia coli O157:H7. The study showcases the potential of these compounds in creating antimicrobial surfaces, with the effectiveness influenced by chlorine loadings and surface hydrophobicities (Ren et al., 2009).

Materials Science and Molecular Design

In the field of materials science and molecular design, the synthesis of derivatives incorporating the this compound structure has led to the development of novel heterocyclic liquid crystals. These compounds, featuring various core designs like 1,3-oxazepine-4,7-dione, have been synthesized and studied for their thermal and mesomorphic behavior, indicating high phase transition temperatures and potential applications in liquid crystal displays (Yeap, Mohammad, & Osman, 2010).

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h4-7,16H,2-3,8-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASKRQVEYBXWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4CCCO4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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